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molecular formula C9H12N2O3 B1387225 1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine CAS No. 732976-89-5

1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine

Cat. No. B1387225
M. Wt: 196.2 g/mol
InChI Key: XUGVVFYRRQYFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09265768B2

Procedure details

4-(bromomethyl)-1-methoxy-2-nitrobenzene (276 mg, 1.122 mmol) was dissolved in methanamine in EtOH (33% w/w, 8 ml, 64.5 mmol) and stirred at RT for 1.5 hours. The mixture was evaporated to dryness and diluted with WATER/brine. The aqueous phase was extracted twice with EtOAc. NaHCO3 sat. sol. was added until basic pH, and the aqueous phase was extracted twice with DCM. The combined organic layers were dried and evaporated under vacuum to give 1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine (220 mg, 1.121 mmol, 100% yield, MS/ESI+ 197.1 [MH]+) that was used in the next step without further purification.
Quantity
276 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([N+:11]([O-:13])=[O:12])[CH:4]=1.CCO.[CH3:17][NH2:18]>>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][NH:18][CH3:17])=[CH:4][C:5]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
276 mg
Type
reactant
Smiles
BrCC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
8 mL
Type
reactant
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
diluted with WATER/brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with EtOAc
ADDITION
Type
ADDITION
Details
NaHCO3 sat. sol. was added until basic pH
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with DCM
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)CNC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.121 mmol
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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